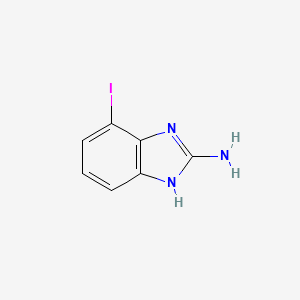![molecular formula C9H14O3 B13453787 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid CAS No. 2913266-86-9](/img/structure/B13453787.png)
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid is a chemical compound characterized by its unique spirocyclic structure.
Métodos De Preparación
The synthesis of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .
Análisis De Reacciones Químicas
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety can be replaced by other functional groups under suitable conditions
Aplicaciones Científicas De Investigación
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid can be compared with other spirocyclic compounds, such as:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares a similar spirocyclic core but differs in functional groups and reactivity.
Oxaspiro[2.5]octane derivatives: These compounds have variations in the spirocyclic structure and exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.
Propiedades
Número CAS |
2913266-86-9 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(6-oxaspiro[2.5]octan-7-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-7-6-9(1-2-9)3-4-12-7/h7H,1-6H2,(H,10,11) |
Clave InChI |
SXYBWAYQALAJLV-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCOC(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
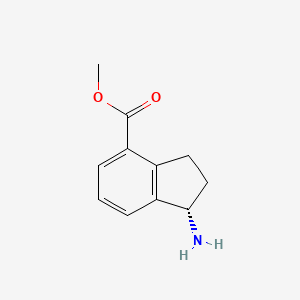
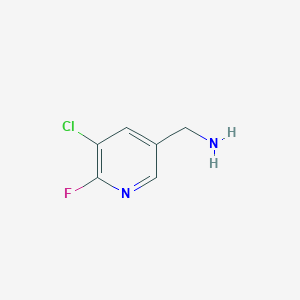
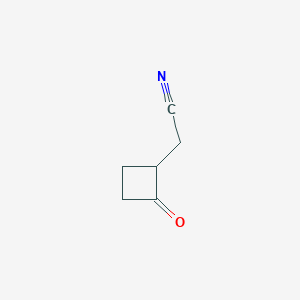
amine dihydrochloride](/img/structure/B13453767.png)
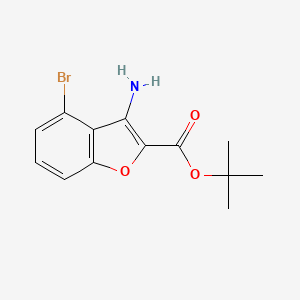
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
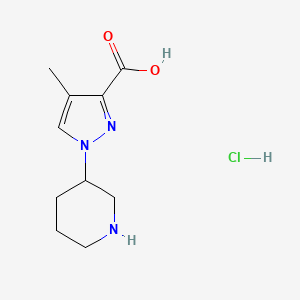
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
